
1-(4-Tert-butylphenyl)sulfonyl-2-ethyl-4-methylimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Tert-butylphenyl)sulfonyl-2-ethyl-4-methylimidazole is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a potent inhibitor of a family of enzymes called protein kinases, which play a crucial role in the regulation of cell growth and division. The compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
Mechanism of Action
The mechanism of action of 1-(4-tert-butylphenyl)sulfonyl-2-ethyl-4-methylimidazole involves the inhibition of protein kinase activity. Protein kinases are enzymes that add phosphate groups to proteins, regulating their activity and function. By inhibiting the activity of specific protein kinases, this compound can disrupt cellular signaling pathways, leading to cell death or growth inhibition.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that the compound can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells, suggesting its potential as a metastasis inhibitor. Additionally, this compound has been found to have anti-inflammatory and immunosuppressive effects, which may be beneficial in the treatment of autoimmune disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(4-tert-butylphenyl)sulfonyl-2-ethyl-4-methylimidazole in lab experiments is its specificity for certain protein kinases. This allows for targeted inhibition of specific signaling pathways, minimizing off-target effects. However, one limitation of using the compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on 1-(4-tert-butylphenyl)sulfonyl-2-ethyl-4-methylimidazole. One area of interest is the development of more potent and selective inhibitors of protein kinases, which may have increased efficacy and fewer side effects. Additionally, further studies are needed to elucidate the exact mechanisms of action of the compound and its effects on cellular signaling pathways. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans, with the ultimate goal of developing new treatments for cancer and autoimmune disorders.
Synthesis Methods
The synthesis of 1-(4-tert-butylphenyl)sulfonyl-2-ethyl-4-methylimidazole is a multi-step process that involves the reaction of several chemical compounds. The starting material for the synthesis is 4-tert-butylphenylsulfonyl chloride, which is reacted with 2-ethyl-4-methylimidazole in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain the final compound.
Scientific Research Applications
1-(4-tert-butylphenyl)sulfonyl-2-ethyl-4-methylimidazole has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of several protein kinases, including Akt, which is involved in the regulation of cell survival, proliferation, and metabolism. The compound has also been found to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent. Additionally, this compound has been shown to have anti-inflammatory and immunosuppressive effects, making it a potential candidate for the treatment of autoimmune disorders.
properties
IUPAC Name |
1-(4-tert-butylphenyl)sulfonyl-2-ethyl-4-methylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2S/c1-6-15-17-12(2)11-18(15)21(19,20)14-9-7-13(8-10-14)16(3,4)5/h7-11H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQIKDLWBIZHUCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CN1S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

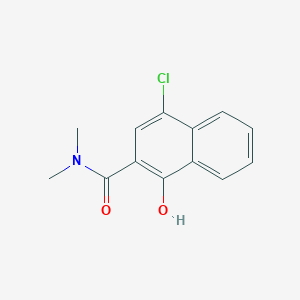
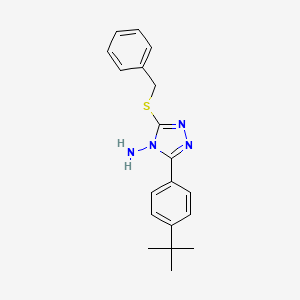
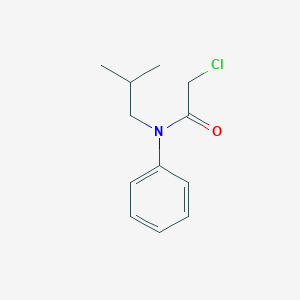
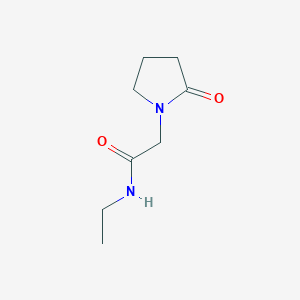
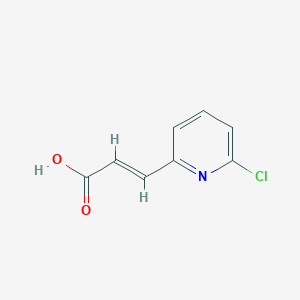

![3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid](/img/structure/B7459851.png)
![[4-(3-Methoxyphenyl)piperazin-1-yl]-[3-methyl-1-(2-methylphenyl)thieno[2,3-c]pyrazol-5-yl]methanone](/img/structure/B7459866.png)
![4'-Amino-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B7459867.png)
![4-Hydroxy-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B7459875.png)
![4-[(4-Methyl-3-nitrobenzoyl)amino]butanoic acid](/img/structure/B7459890.png)

![4-[[(3,4-Difluorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7459897.png)
